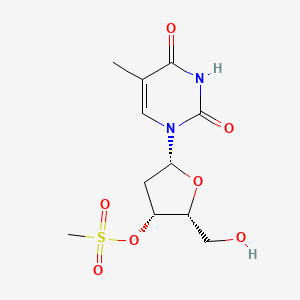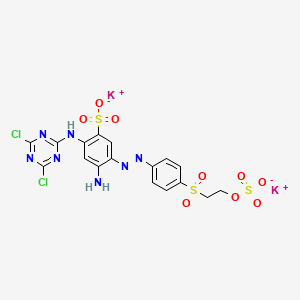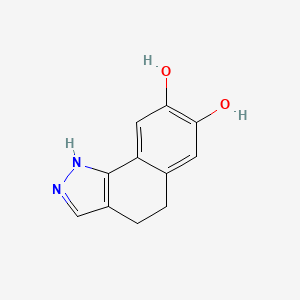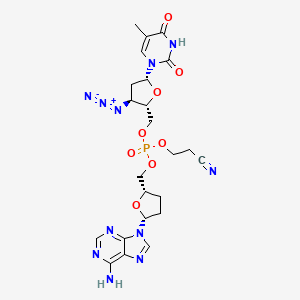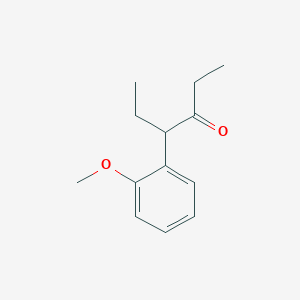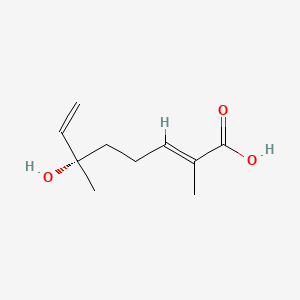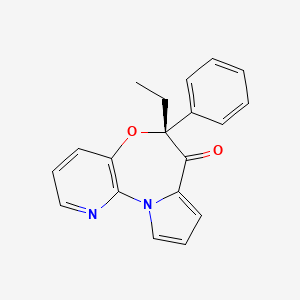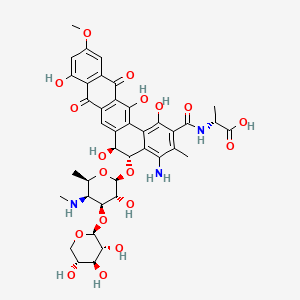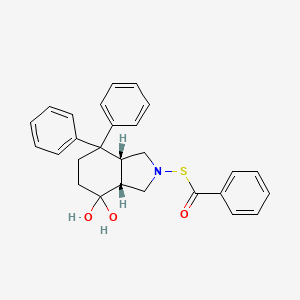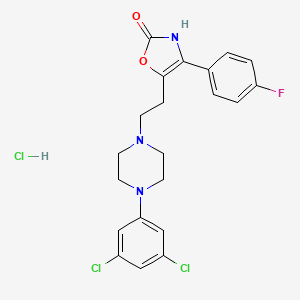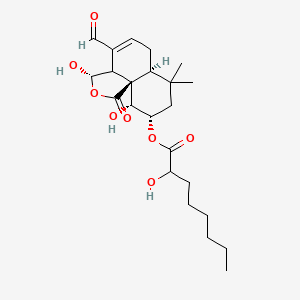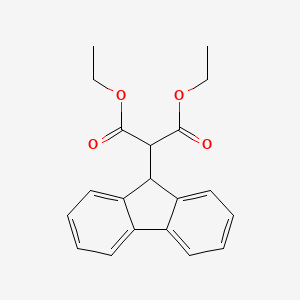
1,7-Bis(dimethylamino)-4-(4-hydroxybenzylidene)-3,5-heptanedione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,7-Bis(dimethylamino)-4-(4-hydroxybenzylidene)-3,5-heptanedione is a synthetic organic compound known for its unique chemical structure and properties It features a heptanedione backbone with dimethylamino groups at positions 1 and 7, and a hydroxybenzylidene group at position 4
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,7-Bis(dimethylamino)-4-(4-hydroxybenzylidene)-3,5-heptanedione typically involves a multi-step process. One common method includes the condensation of 4-hydroxybenzaldehyde with 1,7-bis(dimethylamino)-3,5-heptanedione under basic conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium hydroxide to facilitate the condensation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
1,7-Bis(dimethylamino)-4-(4-hydroxybenzylidene)-3,5-heptanedione can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl groups in the heptanedione backbone can be reduced to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The dimethylamino groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like halides or amines in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of a diketone derivative.
Reduction: Formation of diol derivatives.
Substitution: Formation of substituted derivatives with different functional groups replacing the dimethylamino groups.
Wissenschaftliche Forschungsanwendungen
1,7-Bis(dimethylamino)-4-(4-hydroxybenzylidene)-3,5-heptanedione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 1,7-Bis(dimethylamino)-4-(4-hydroxybenzylidene)-3,5-heptanedione involves its interaction with specific molecular targets. The hydroxybenzylidene group can form hydrogen bonds with biological macromolecules, while the dimethylamino groups can participate in electrostatic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,7-Bis(dimethylamino)-3,5-heptanedione: Lacks the hydroxybenzylidene group, resulting in different chemical and biological properties.
4-(4-Hydroxybenzylidene)-3,5-heptanedione:
Uniqueness
1,7-Bis(dimethylamino)-4-(4-hydroxybenzylidene)-3,5-heptanedione is unique due to the presence of both dimethylamino and hydroxybenzylidene groups. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.
Eigenschaften
CAS-Nummer |
87497-28-7 |
|---|---|
Molekularformel |
C18H26N2O3 |
Molekulargewicht |
318.4 g/mol |
IUPAC-Name |
1,7-bis(dimethylamino)-4-[(4-hydroxyphenyl)methylidene]heptane-3,5-dione |
InChI |
InChI=1S/C18H26N2O3/c1-19(2)11-9-17(22)16(18(23)10-12-20(3)4)13-14-5-7-15(21)8-6-14/h5-8,13,21H,9-12H2,1-4H3 |
InChI-Schlüssel |
MZIXAUGYHJEFFF-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)CCC(=O)C(=CC1=CC=C(C=C1)O)C(=O)CCN(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


